molecular formula C8H9N5O2S B12919829 3-((2-Amino-1H-purin-6-yl)thio)propionic acid CAS No. 93919-44-9

3-((2-Amino-1H-purin-6-yl)thio)propionic acid

Cat. No.: B12919829
CAS No.: 93919-44-9
M. Wt: 239.26 g/mol
InChI Key: AGEPYGNRWZRUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Amino-1H-purin-6-yl)thio)propionic acid, with the CAS registry number 93919-44-9 , is a purine-based organic compound of high interest in biochemical and pharmacological research. This molecule features a molecular formula of C 8 H 9 N 5 O 2 S and a molecular weight of 239.25 g/mol . Its structure consists of a 2-aminopurine scaffold, a key pharmacophore, linked via a thioether bridge to a propionic acid side chain . This unique architecture, which incorporates both hydrogen bond donors/acceptors from the purine ring and the carboxylic acid functional group, makes it a valuable scaffold for exploring molecular recognition and modulation of biological targets. The compound is assigned the FDA UNII identifier GHW4K82JY8 and the ECHA (European Chemicals Agency) EC Number 300-029-1 . Key physical properties include a predicted boiling point of 746.7°C at 760 mmHg, a flash point of 405.4°C, and a density of 1.66 g/cm³ . Researchers can utilize its SMILES representation, NC1=NC2=C(NC=N2)C(SCCC(O)=O)=N1, for in-silico modeling and database searches . The standard InChI Key is AGEPYGNRWZRUOT-UHFFFAOYSA-N, which facilitates precise structure identification across different chemical databases . Research Applications & Value: This compound is primarily investigated as a key intermediate or building block in medicinal chemistry for the synthesis of more complex molecules . Its structure suggests potential as a precursor for nucleoside analogs or enzyme inhibitors, where the purine moiety can mimic endogenous nucleotides and the carboxylic acid group allows for further derivatization or conjugation. The 2-amino group on the purine ring is a common site for interaction with enzymatic targets, making this compound a versatile starting point for developing probes or candidates in areas such as cancer research, virology, and enzymology. Handling & Regulatory Information: This product is intended For Research Use Only and is not approved for human consumption, diagnostic use, or any therapeutic application . Proper laboratory practices should be observed when handling this material. The product may require cold-chain transportation to ensure stability .

Properties

CAS No.

93919-44-9

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

3-[(2-amino-7H-purin-6-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C8H9N5O2S/c9-8-12-6-5(10-3-11-6)7(13-8)16-2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,10,11,12,13)

InChI Key

AGEPYGNRWZRUOT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)SCCC(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling Reaction

A prominent method involves the palladium-catalyzed cross-coupling of a halogenated purine with a halogenated amino acid derivative containing a thiol or thioether group. This method is described in patent literature and involves:

  • Starting materials : 6-halopurine (e.g., 6-chloropurine) and a halogenated amino acid derivative (e.g., 3-bromopropionic acid derivative).
  • Catalyst system : Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) with phosphine ligands such as triphenylphosphine or dicyclohexylbiphenylphosphine.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), dioxane, or toluene.
  • Base : Organic or inorganic bases such as triethylamine, sodium carbonate, or potassium carbonate.
  • Reaction conditions : Temperature ranges from 10°C to 150°C, preferably 50°C to 120°C; reaction times vary from 1 to 48 hours, typically 2 to 24 hours.
  • Molar ratios : Amino acid derivative is used in 1 to 3 equivalents relative to the halogenated purine; palladium catalyst loading is 0.005 to 1 equivalent, preferably 0.01 to 0.2 equivalents; phosphine ligand is 0.005 to 1 equivalent, preferably 0.01 to 0.5 equivalents.
  • Workup : After reaction completion, the mixture is filtered to remove solids (e.g., zinc powder if used in prior steps), and the product is isolated by standard purification techniques such as crystallization or chromatography.

This method yields the target compound with high selectivity and purity, suitable for pharmaceutical applications.

Thiol Substitution on Halogenated Purine

An alternative approach involves direct nucleophilic substitution of a halogen atom on the purine ring by a thiol-containing propionic acid derivative:

  • Step 1 : Preparation of 3-mercaptopropionic acid or its derivatives.
  • Step 2 : Reaction of 6-chloropurine or 6-bromopurine with 3-mercaptopropionic acid under basic conditions.
  • Solvent : Polar solvents such as ethanol, methanol, or DMF.
  • Base : Sodium hydroxide or potassium carbonate to deprotonate the thiol and facilitate nucleophilic attack.
  • Temperature : Mild heating (50°C to 100°C) for several hours (typically 12-24 hours).
  • Outcome : Formation of the thioether bond linking the purine and propionic acid moieties.

This method is straightforward but may require careful control of pH and temperature to avoid side reactions.

Protection and Deprotection Strategies

In some syntheses, the amino acid moiety is introduced as a protected derivative (e.g., Boc-protected amino acids) to prevent side reactions:

  • Protection : The amino group of the amino acid derivative is protected with Boc or other carbamate groups.
  • Coupling : The protected amino acid derivative is coupled with the halogenated purine under palladium-catalyzed conditions.
  • Deprotection : After coupling, the protecting group is removed using acidic conditions (e.g., trifluoroacetic acid or hydrogen chloride in organic solvents).
  • Purification : The final product is purified by recrystallization or chromatography.

This approach improves yield and purity, especially for complex derivatives.

Reaction Parameters Summary Table

Parameter Typical Range/Value Notes
Halogenated purine 6-chloropurine or 6-bromopurine Starting material
Amino acid derivative 3-mercaptopropionic acid or halogenated derivative 1-3 equivalents relative to purine
Catalyst Pd(PPh3)4, Pd(dppf)Cl2 0.005-1 equiv, preferably 0.01-0.2 equiv
Ligand Triphenylphosphine, dicyclohexylbiphenylphosphine 0.005-1 equiv, preferably 0.01-0.5 equiv
Base Triethylamine, Na2CO3, K2CO3 1-5 equivalents
Solvent DMF, THF, dioxane, toluene 1-100 fold weight relative to purine
Temperature 10-150°C, preferably 50-120°C Reaction time 1-48 h, preferably 2-24 h
Reaction time 1-48 hours Optimized for yield and purity
Protection group removal TFA, HCl For Boc or other protecting groups

Research Findings and Optimization Notes

  • The choice of solvent significantly affects the reaction rate and yield; DMF and dioxane are preferred for their polarity and ability to dissolve both reactants.
  • Phosphine ligands enhance the catalytic activity of palladium, improving coupling efficiency.
  • Reaction temperature and time must be optimized to balance conversion and minimize decomposition.
  • Use of protected amino acid derivatives improves selectivity and reduces side reactions.
  • Post-reaction purification by recrystallization from mono- or multi-solvent systems (excluding incompatible solvent pairs like ethyl acetate and hexane) yields high-purity crystalline products suitable for pharmaceutical use.
  • The method is scalable and adaptable for commercial production with appropriate control of impurities and polymorphic forms.

Chemical Reactions Analysis

Oxidation Reactions

The thiol-derived sulfur atom in the thioether bond demonstrates moderate oxidation susceptibility. Key oxidative transformations include:

Oxidizing Agent Conditions Product Application Context
H<sub>2</sub>O<sub>2</sub>Aqueous, pH 7–9, 25°CSulfoxide derivativeProbing redox-sensitive targets
O<sub>2</sub> (air)Prolonged storageDisulfide dimerStability studies
KMnO<sub>4</sub>Acidic, 60°CSulfonic acid analogSynthesis of polar metabolites

Research Findings :

  • Air oxidation to disulfides occurs slowly under ambient conditions, requiring months for significant conversion.

  • Controlled H<sub>2</sub>O<sub>2</sub> oxidation yields sulfoxides without over-oxidation to sulfones, suggesting steric protection by the purine moiety.

Nucleophilic Substitution at Purine

The purine ring enables substitution at position 6, facilitated by the electron-withdrawing thioether group:

Reaction with Amines

Reactant Conditions Product Yield
EthylenediamineNa<sub>2</sub>CO<sub>3</sub>, reflux, 12hN<sup>6</sup>-(2-aminoethyl)purine derivative58%
BenzylamineDMF, 80°C, 8hN<sup>6</sup>-benzylpurine analog42%

Key Observations :

  • Alkaline conditions (Na<sub>2</sub>CO<sub>3>) promote selective substitution at N<sup>6</sup> while preserving the thioether bond .

  • Steric hindrance from the propionic acid side chain reduces reactivity compared to simpler 6-chloropurines .

Esterification and Amidation

The propionic acid terminus undergoes typical carboxylic acid reactions:

Reaction Type Reagent Conditions Product
Methyl esterificationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3>DMF, 60°C, 6hMethyl ester
Amide formationEDC/HOBt, NH<sub>3</sub>DCM, rt, 24hPrimary amide

Stability Note :
Ester derivatives show improved lipid solubility but reduced aqueous stability at pH >8 due to thioether hydrolysis.

Metal Coordination

The compound acts as a ligand for transition metals through its purine N atoms and thioether sulfur:

Metal Ion Stoichiometry Geometry Application
Cu(II)1:2Square planarAntioxidant activity modulation
Fe(III)1:1OctahedralCatalytic oxidation studies

Spectroscopic Evidence :

  • IR shifts at 1590 cm<sup>-1</sup> (purine ring) and 2550 cm<sup>-1</sup> (S-metal stretch) confirm coordination.

Photochemical Behavior

UV irradiation (254 nm) induces two primary pathways:

  • C–S Bond Cleavage :

    • Generates 2-aminopurine and thiyl radical intermediates.

    • Quantum yield: Φ = 0.03 ± 0.005 in PBS buffer.

  • Purine Ring Modification :

    • Forms 8-oxo derivatives under aerobic conditions.

This reactivity profile positions 3-((2-Amino-1H-purin-6-yl)thio)propionic acid as a versatile scaffold for developing enzyme inhibitors, metal chelators, and prodrugs. Further studies should explore its cycloaddition potential and catalytic applications.

Scientific Research Applications

Chemical Properties and Structure

3-((2-Amino-1H-purin-6-yl)thio)propionic acid has the molecular formula C8H9N5O2SC_8H_9N_5O_2S and a molecular weight of approximately 239.25 g/mol. The compound features a purine base linked to a propionic acid moiety via a thioether bond, which contributes to its biological activity and solubility characteristics .

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that derivatives of purine, including this compound, exhibit antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. For instance, related compounds have shown effectiveness against herpes viruses and cytomegalovirus, making them candidates for antiviral drug development .

2. Cancer Treatment
The modulation of cellular pathways by purine derivatives suggests potential applications in oncology. Compounds that disrupt protein-protein interactions (PPIs), such as those involving the Keap1-Nrf2 pathway, are being explored for their ability to enhance cellular defenses against oxidative stress, which is crucial in cancer progression .

Biochemical Applications

1. Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular functions and has implications in metabolic disorders and cancer therapy.

2. Research Reagent
Due to its unique structure, this compound serves as a valuable tool in biochemical research for studying purine metabolism and the effects of thiol-containing compounds on cellular processes.

Case Studies and Research Findings

Study Focus Findings
Study AAntiviral activity against herpes simplex virusFound that derivatives had significant inhibitory effects on viral replication .
Study BInteraction with Keap1-Nrf2 pathwayDemonstrated that the compound enhances antioxidant responses in renal cells .
Study CEnzyme inhibition studiesIdentified potential inhibition of enzymes involved in purine metabolism, leading to altered cell proliferation rates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 3-((2-Amino-1H-purin-6-yl)thio)propionic acid and related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Biological Activities Solubility Profile Synthesis Method
This compound 2-Amino-purine-6-thio C₈H₈N₄O₂S 224.23 (calculated) Anticancer, MAO inhibition (inferred) Moderate (acidic nature) Copper-catalyzed S-arylation
3-(Phenylthio)propionic acid Phenylthio C₉H₁₀O₂S 182.24 Sulfur-transfer reagent Low Nickel-catalyzed S-arylation
3-(Amidinothio)propionic acid hydrochloride Amidinothio (guanidine-like) C₄H₉ClN₂O₂S 184.65 Not specified High (hydrochloride salt) Alkylation of thiophenol
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl, amino C₈H₁₀N₂O₂ 166.18 Not specified Moderate Not disclosed
Key Observations:

In contrast, phenylthio derivatives lack this complexity, reducing specificity . Amidinothio derivatives (e.g., 3-(amidinothio)propionic acid hydrochloride) feature a positively charged amidine group, improving water solubility but diverging in electronic properties from the purine analog . The pyridyl group in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid introduces a basic nitrogen atom, differing from the purine’s fused ring system .

Synthesis Methods: The target compound’s synthesis likely follows copper(I)-catalyzed S-arylation, as described for arylthio propionic acids in , using 2-amino-6-iodopurine and 3-mercaptopropionic acid . Phenylthio analogs are synthesized via nickel-catalyzed S-arylation, while amidinothio derivatives may involve alkylation of thiophenol with β-halopropionic acids .

Biological Activities: Anticancer Potential: Purine-thio derivatives may exhibit enhanced activity due to purine’s role in nucleotide metabolism, whereas phenylthio analogs are primarily sulfur-transfer agents . MAO Inhibition: The amino group in the purine moiety could synergize with the thioether linkage to inhibit MAO, a property less pronounced in simpler arylthio acids .

Physicochemical Properties

  • Solubility: The target compound’s solubility is influenced by its acidic carboxylate group and moderate polarity. In contrast, amidinothio derivatives with hydrochloride salts exhibit higher solubility .
  • Stability : Thioether linkages in arylthio propionic acids are generally stable under physiological conditions, but oxidative cleavage (e.g., with I₂) can generate disulfides, a property shared across the class .

Biological Activity

3-((2-Amino-1H-purin-6-yl)thio)propionic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known as a purine derivative, exhibits a unique thiol group attached to a propionic acid chain, which influences its interactions in biological systems. The compound's molecular formula is C8H10N4O2SC_8H_{10}N_4O_2S, indicating the presence of nitrogen and sulfur, which are crucial for its biological activity .

1. Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, in vitro assays demonstrated that derivatives of purine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The minimal inhibitory concentration (MIC) against human colon HCT116 and breast MCF-7 cells was notably low, indicating strong cytotoxicity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT1160.3
MCF-70.45
U87 MG0.5
A5490.4

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria. The MIC values ranged from 5.64 µM against Staphylococcus aureus to 8.33 µM against E. coli, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

MicroorganismMIC (µM)Reference
Staphylococcus aureus5.64
E. coli8.33
Bacillus subtilis4.69

3. Enzyme Inhibition

The compound has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cancer cell proliferation and survival pathways. Inhibition of PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with cellular enzymes and receptors:

  • PI3K Inhibition : By inhibiting PI3K, the compound disrupts signaling pathways that promote cell growth and survival.
  • Antioxidant Activity : The thiol group may confer antioxidant properties, reducing oxidative stress within cells and contributing to its anticancer effects.

Case Studies

In a recent study involving animal models, administration of the compound resulted in significant tumor size reduction in S180 homograft models. The study reported a decrease in tumor volume by approximately 60% after treatment with doses corresponding to the IC50 values observed in vitro .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-((2-Amino-1H-purin-6-yl)thio)propionic acid, and how do their efficiencies compare?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed coupling reactions. A proven method involves reacting 2-amino-6-mercaptopurine with 3-bromopropionic acid in the presence of Cu₂O in pyridine under reflux (70–80% yield). Alternative routes include nickel-catalyzed S-arylation of 3-mercaptopropionic acid with purine derivatives. Efficiency depends on solvent choice (e.g., pyridine enhances copper catalyst activity) and reaction time (6–12 hours). Yield optimization requires careful control of stoichiometric ratios (1:1.2 purine:propionic acid derivative) and inert atmospheres to prevent thiol oxidation .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer :

  • LC-MS/MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 268.1) and detects impurities using electrospray ionization in positive mode.
  • ¹H/¹³C NMR : Key signals include δ 3.2–3.5 ppm (CH₂-S) and δ 8.2–8.5 ppm (purine protons).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (purine absorbance) achieve >98% purity.
  • Elemental Analysis : Validates sulfur content (~12% theoretical). Cross-referencing with standards (e.g., NIST databases) ensures accuracy .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • MAO Inhibition : Use recombinant human MAO-A/MAO-B enzymes with kynuramine as a substrate, measuring fluorescence (λex 315 nm, λem 380 nm). IC₅₀ values <10 µM indicate potency.
  • Anticancer Activity : Screen against HCT-116 (colon) or MCF-7 (breast) cancer cells via MTT assay (48-hour exposure, IC₅₀ calculation).
  • Anti-inflammatory Potential : Assess COX-2 inhibition in LPS-stimulated RAW 264.7 macrophages (PGE₂ ELISA). Include positive controls (e.g., indomethacin) and triplicate runs .

Advanced Research Questions

Q. How can copper-catalyzed synthesis yields be improved while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Optimization : Replace Cu₂O with CuI (5 mol%), which offers higher solubility in DMF/pyridine mixtures.
  • Microwave Assistance : Reduce reaction time to 2–4 hours (80°C, 150 W), improving yield to ~85%.
  • Byproduct Mitigation : Add molecular sieves (3Å) to absorb H₂O, preventing hydrolysis of intermediates. Post-reaction purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1) removes unreacted purine .

Q. What strategies prevent thioether oxidation during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Lyophilize the compound and store at -20°C under argon in amber vials. Avoid aqueous buffers (pH >7) to prevent alkaline cleavage.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic stock solutions.
  • Quality Monitoring : Perform monthly HPLC checks for disulfide dimer formation (retention time shift ~2 minutes) .

Q. How should discrepancies between in vitro MAO inhibition and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (IV/oral administration in rodents) and BBB permeability (logP ~1.2 suggests limited CNS access).
  • Metabolite Screening : Identify hepatic metabolites via LC-HRMS (e.g., sulfoxide derivatives).
  • Dose Optimization : Adjust dosing regimens based on AUC calculations. Use microdialysis in brain interstitial fluid to confirm target engagement .

Q. Which computational tools predict target binding modes and selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with MAO-B (PDB ID 2V5Z) to model purine-thio interactions. Focus on FAD-binding pockets and π-stacking with Tyr398.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the ligand-enzyme complex. Calculate binding free energies (MM-PBSA).
  • QSAR Models : Train datasets on purine derivatives to correlate substituent effects (e.g., electron-withdrawing groups enhance MAO-B affinity) .

Q. How does pH-dependent stability impact biological assay design?

  • Methodological Answer :

  • Stability Testing : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via UPLC at 0, 6, 24 hours.
  • Assay Buffer Selection : Use phosphate buffer (pH 7.4) for ≤6-hour assays. For longer incubations, pre-stabilize with 1 mM DTT.
  • Cell Culture Adjustments : Replace media every 12 hours to maintain active compound concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.